N-(3-methyl-4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide
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Description
N-(3-methyl-4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide is a useful research compound. Its molecular formula is C23H21N3O5S and its molecular weight is 451.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Studies on related compounds have shown a wide range of chemical reactions leading to the synthesis of novel heterocyclic compounds, which are crucial in medicinal chemistry. For instance, research by Terada et al. (1973) on benzodiazepinooxazoles revealed reactions and rearrangements of benzo derivatives, providing a foundation for synthesizing compounds with potential therapeutic applications (Terada, Yabe, Miyadera, & Tachikawa, 1973). Similar synthetic pathways might be applicable to our compound of interest, opening avenues for creating new drugs.
Antimicrobial and Anticancer Activities
The exploration of sulfamoyl moiety-containing compounds, like our compound, has shown promise in developing antimicrobial agents. Darwish (2014) demonstrated the synthesis and antimicrobial evaluation of new heterocyclic compounds incorporating a sulfamoyl moiety, highlighting their potential as antimicrobial agents (Darwish, 2014). This suggests that N-(3-methyl-4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide could also be investigated for its antimicrobial properties.
Furthermore, compounds with similar structures have been evaluated for their anticancer activities. Ravinaik et al. (2021) discussed the design, synthesis, and anticancer evaluation of benzamide derivatives, indicating the potential of such compounds in cancer treatment (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021). This research pathway could be relevant for assessing the anticancer potential of this compound.
Properties
IUPAC Name |
N-[3-methyl-4-[(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S/c1-3-22(27)24-15-9-11-21(14(2)12-15)32(29,30)26-16-8-10-19-17(13-16)23(28)25-18-6-4-5-7-20(18)31-19/h4-13,26H,3H2,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGLCVFYSYYGSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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